molecular formula C26H29NO5 B1237572 Lythrine CAS No. 5286-10-2

Lythrine

Cat. No.: B1237572
CAS No.: 5286-10-2
M. Wt: 435.5 g/mol
InChI Key: WCZWUYYJZVBKDZ-ZQMQQCDVSA-N
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Description

Lythrine is an alkaloid compound originally isolated from the plant Heimia salicifolia It belongs to the Lythraceae family and is known for its unique chemical structure and biological activities

Mechanism of Action

Target of Action

Lythrine is an alkaloid originally isolated from H. salicifolia . The primary target of this compound is prostaglandin synthetase , an enzyme involved in the production of prostaglandins . Prostaglandins are lipid compounds that have diverse hormone-like effects in animals, including roles in inflammation, fever, and pain signaling.

Mode of Action

This compound acts as an inhibitor of prostaglandin synthetase . By binding to this enzyme, this compound prevents the synthesis of prostaglandins, thereby potentially modulating the physiological processes that these compounds are involved in.

Biochemical Pathways

The inhibition of prostaglandin synthetase by this compound affects the prostaglandin biosynthesis pathway . This can lead to downstream effects such as the reduction of inflammation and pain, given the role of prostaglandins in these processes.

Result of Action

The inhibition of prostaglandin synthetase by this compound can potentially lead to a decrease in the production of prostaglandins . Given the role of prostaglandins in processes such as inflammation and pain signaling, this could result in anti-inflammatory and analgesic effects.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH and temperature of the biological environment, the presence of other compounds that can interact with this compound, and the specific characteristics of the target cells or tissues. Detailed information on how these factors influence the action of this compound is currently lacking .

Preparation Methods

Synthetic Routes and Reaction Conditions

The total synthesis of lythrine involves the use of enantioenriched pelletierine as a chiral building block. The synthesis proceeds through a two-step pelletierine condensation, leading to two quinolizidin-2-one diastereomers in an 8:1 ratio. The major product is then used in the synthesis of this compound via aryl-aryl coupling and ring-closing metathesis . This method provides a Z-alkene α to the lactone carbonyl function, which is crucial for the formation of this compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes described above can be adapted for large-scale production with appropriate optimization of reaction conditions and purification techniques.

Properties

IUPAC Name

(1S,13Z,17S,19S)-9-hydroxy-4,5-dimethoxy-16-oxa-24-azapentacyclo[15.7.1.18,12.02,7.019,24]hexacosa-2,4,6,8,10,12(26),13-heptaen-15-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29NO5/c1-30-24-14-19-20(15-25(24)31-2)22-13-18(12-17-5-3-4-10-27(17)22)32-26(29)9-7-16-6-8-23(28)21(19)11-16/h6-9,11,14-15,17-18,22,28H,3-5,10,12-13H2,1-2H3/b9-7-/t17-,18-,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCZWUYYJZVBKDZ-ZQMQQCDVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C3CC(CC4N3CCCC4)OC(=O)C=CC5=CC2=C(C=C5)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C2C(=C1)[C@@H]3C[C@H](C[C@H]4N3CCCC4)OC(=O)/C=C\C5=CC2=C(C=C5)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5286-10-2
Record name Lythrine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005286102
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LYTHRINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S16X2W9YAB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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